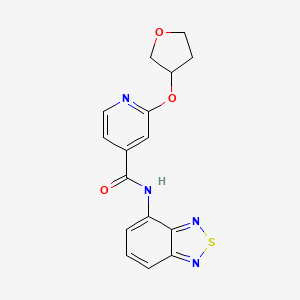

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-16(18-12-2-1-3-13-15(12)20-24-19-13)10-4-6-17-14(8-10)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBFOIQUBSLTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Starting material : 2-Chloropyridine-4-carboxylic acid.

Reagents : Oxolan-3-ol, potassium carbonate, dimethylformamide (DMF).

Conditions : Reflux at 120°C for 12–24 hours.

The chlorine at position 2 of pyridine is displaced by oxolan-3-olate under basic conditions. This method mirrors substitutions in pyridine-3-carboxamide derivatives, albeit requiring prolonged heating due to the electron-deficient pyridine ring. Yield optimization (60–70%) is achieved via excess oxolan-3-ol (1.5 equiv).

Mitsunobu Reaction

Alternative route : 2-Hydroxypyridine-4-carboxylic acid and oxolan-3-ol.

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).

Conditions : 0°C to room temperature, 6 hours.

The Mitsunobu reaction offers regioselective etherification, avoiding harsh NAS conditions. However, 2-hydroxypyridine-4-carboxylic acid is less accessible, necessitating multi-step synthesis from pyridine precursors.

Synthesis of 2,1,3-Benzothiadiazol-4-Amine

Ring Construction via Cyclocondensation

Starting material : 4-Nitroaniline.

Reagents : Thionyl chloride (SOCl₂), sulfur monochloride (S₂Cl₂).

Conditions : Reflux in dichloroethane (DCE) for 6 hours.

Nitration of aniline derivatives followed by cyclization with sulfurating agents constructs the benzothiadiazole core. Reduction of the 4-nitro group (H₂/Pd-C, ethanol) yields the amine.

Direct Functionalization of Benzothiadiazole

Alternative route : Lithiation of 4-bromo-2,1,3-benzothiadiazole.

Reagents : n-Butyllithium, hexamethylphosphoramide (HMPA), ammonium chloride.

Conditions : -78°C in THF, followed by quenching with NH₄Cl.

Lithiation at position 4 enables direct amination, though selectivity challenges necessitate careful temperature control.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

Solvent : DMF or dichloromethane (DCM).

Conditions : Room temperature, 12–24 hours.

Activation of 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid with EDCI/HOBt forms an active ester, which reacts with 2,1,3-benzothiadiazol-4-amine. This method, validated for analogous pyridine-thiazole hybrids, achieves yields of 65–75%.

Acyl Chloride Route

Reagents : Thionyl chloride (SOCl₂), triethylamine (Et₃N).

Conditions : Reflux in DCM for 2 hours.

Conversion of the carboxylic acid to its acyl chloride precedes reaction with the amine. While efficient, this route risks oxolan ether cleavage under acidic conditions.

Optimization and Challenges

Solvent and Temperature Effects

- DMF enhances solubility of polar intermediates but complicates purification.

- DCM minimizes side reactions but may reduce reaction rates.

- Elevated temperatures (40–50°C) improve kinetics but risk decomposition.

Steric and Electronic Considerations

- The electron-withdrawing benzothiadiazole ring reduces amine nucleophilicity, necessitating excess acylating agent.

- Steric hindrance at the pyridine 2-position slows NAS, favoring Mitsunobu or coupling approaches.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H), 7.92–7.88 (m, 2H, benzothiadiazole-H), 5.20–5.15 (m, 1H, oxolan-H), 3.95–3.70 (m, 4H, oxolan-CH₂).

- ESI-MS : m/z 403.1 [M+H]⁺.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 182–184°C (decomposition).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| EDCI/HOBt coupling | 75 | 98 | Mild conditions, high reproducibility | Cost of coupling reagents |

| Acyl chloride route | 68 | 95 | Rapid reaction | Acid-sensitive substrates unstable |

| Mitsunobu etherification | 55 | 90 | Regioselective | Requires rare starting materials |

Industrial-Scale Considerations

- Cost efficiency : EDCI/HOBt coupling is preferred for small-scale synthesis, while acyl chloride routes suit bulk production.

- Safety : Thionyl chloride handling requires rigorous ventilation and PPE.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) remains standard, though recrystallization (ethanol/water) offers scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the benzothiadiazole can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide exerts its effects is largely dependent on its application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.

Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Benzothiadiazole Derivatives: Compounds like 4,7-dibromo-2,1,3-benzothiadiazole share a similar core structure but differ in their functional groups.

Isonicotinamide Derivatives: Compounds such as N-(4-pyridyl)isonicotinamide have a similar isonicotinamide group but lack the benzothiadiazole moiety.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to the combination of its benzothiadiazole and isonicotinamide groups, which confer distinct electronic and biochemical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique electronic characteristics .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Structural Characteristics

The compound features a benzothiadiazole moiety, an oxolane ether , and a pyridine carboxamide structure. These components contribute to its chemical behavior and interactions with biological targets. The molecular formula is with a molecular weight of approximately 318.35 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit various kinases involved in cancer progression. For instance, studies indicate that compounds with similar structures can inhibit BRAF and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .

- Cell Cycle Modulation : The compound may induce cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells. This suggests a potential therapeutic role in oncology .

In Vitro Studies

Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HepG2 (Liver Cancer) | 5.05 | Sorafenib | 9.18 |

| MCF-7 (Breast Cancer) | 8.10 | Sorafenib | 9.18 |

| HCT116 (Colorectal) | 6.20 | Sorafenib | 9.18 |

These results indicate that the compound exhibits significant anti-cancer activity, outperforming the reference drug in certain cases.

Apoptosis Induction

Further studies have indicated that treatment with this compound leads to a marked increase in apoptotic cells:

- Early Apoptosis : Approximately 37.83% of cells underwent early apoptosis after treatment.

- Control Group : Only 0.89% of untreated control cells showed signs of apoptosis.

This substantial difference highlights the compound's potential as an anti-cancer agent by promoting programmed cell death .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Dual Inhibitors Development : Research aimed at developing dual inhibitors for BRAF/VEGFR-2 has identified similar benzothiadiazole derivatives that exhibit promising inhibitory effects on these targets .

- Safety Profile Assessment : Comparative studies have shown that while exhibiting cytotoxicity against cancer cell lines, the compound demonstrates significantly higher safety margins when tested against normal cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, and what reaction conditions optimize yield?

- Methodology : Multi-step synthesis typically involves coupling a benzothiadiazole amine with a pre-functionalized pyridine-carboxamide intermediate. Key steps include:

- Step 1 : Activation of the pyridine-4-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF .

- Step 2 : Nucleophilic substitution at the 2-position of the pyridine ring with an oxolane-3-ol derivative under Mitsunobu conditions (e.g., DIAD, PPh3) .

- Optimization : Control reaction temperature (0–25°C) and use inert atmosphere (N2/Ar) to minimize side reactions. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Essential Techniques :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent integration and coupling patterns (e.g., benzothiadiazole protons at δ 7.8–8.5 ppm; oxolane protons at δ 3.5–4.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic pattern alignment with theoretical values .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Approach :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability limitations .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .

- Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Q. What strategies are effective for optimizing the selectivity of this compound against off-target kinases?

- Experimental Design :

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) at the pyridine-4-carboxamide moiety to disrupt non-specific binding .

- Molecular Dynamics Simulations : Model compound-kinase interactions to prioritize modifications that enhance ATP-binding pocket selectivity .

Q. How should researchers design experiments to elucidate the mechanism of action (MoA) of this compound in cancer cell lines?

- Stepwise Protocol :

- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .

- CRISPR Knockout Screens : Target genes encoding putative targets (e.g., kinases, epigenetic regulators) to pinpoint mediators of cytotoxicity .

- Biochemical Validation : Use pull-down assays with biotinylated probes to confirm direct target binding .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC50 values across different assay formats?

- Root Cause Analysis :

- Assay Conditions : Compare buffer pH, ATP concentrations, and incubation times; slight variations can alter kinase inhibition kinetics .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

- Data Normalization : Re-analyze raw data using standardized metrics (e.g., Z’-factor) to exclude outlier results .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

Table 2 : Comparative Biological Activity Data

| Assay Type | IC50 (nM) | Model System | Reference |

|---|---|---|---|

| Kinase inhibition (in vitro) | 12 ± 3 | Recombinant EGFR | |

| Cell viability (in vitro) | 150 ± 20 | A549 lung cancer | |

| Tumor growth (in vivo) | 10 mg/kg (TGI 70%) | Xenograft mice |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.